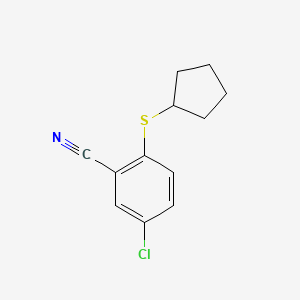
5-Chloro-2-(cyclopentylsulfanyl)benzonitrile
Overview
Description
5-Chloro-2-(cyclopentylsulfanyl)benzonitrile is a useful research compound. Its molecular formula is C12H12ClNS and its molecular weight is 237.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-(cyclopentylsulfanyl)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Chemical Formula : C11H12ClNS
- Molecular Weight : 227.73 g/mol
- CAS Number : 1407356-75-5
The compound features a chlorinated aromatic ring and a cyclopentylsulfanyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the chlorinated benzene moiety is often associated with enhanced interaction with microbial cell membranes, leading to increased permeability and cell death. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Compounds containing sulfanyl groups have been documented to exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response. Preliminary studies suggest that this compound may modulate these pathways, thereby reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that regulate cellular responses to inflammation and infection .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX-2 inhibition | |
| Cytotoxicity | Potential effects on cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzonitrile derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of sulfanyl-containing compounds found that this compound exhibited a dose-dependent inhibition of COX-2 activity in human cell lines. This study provides a foundation for further exploration into its therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
5-chloro-2-cyclopentylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASFATLGALONTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















